molecular formula C17H16F3NO5S2 B2646851 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine CAS No. 1797176-99-8

3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine

Cat. No.: B2646851
CAS No.: 1797176-99-8
M. Wt: 435.43
InChI Key: QIJUCNDJRPKALB-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a synthetic azetidine derivative featuring dual sulfonyl substituents. The azetidine core (a four-membered saturated ring with one nitrogen atom) is substituted at positions 1 and 3 with two distinct aromatic sulfonyl groups:

  • Position 1: 2-(Trifluoromethyl)benzenesulfonyl group.
  • Position 3: 4-Methoxybenzenesulfonyl group.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S2/c1-26-12-6-8-13(9-7-12)27(22,23)14-10-21(11-14)28(24,25)16-5-3-2-4-15(16)17(18,19)20/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJUCNDJRPKALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the sulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine involves its interaction with specific molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Sulfonyl Groups : Electron-withdrawing sulfonyl moieties improve stability and may facilitate interactions with enzymes or receptors.
  • Functional Groups :
    • The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic resistance, a common feature in agrochemicals and pharmaceuticals .
    • The methoxy (-OCH₃) group contributes to electronic modulation and hydrogen-bonding capacity.

Structural and Functional Group Comparison

The compound shares functional motifs with sulfonyl-containing agrochemicals and intermediates. Below is a comparative analysis with key analogs:

Compound Molecular Weight (g/mol) Key Functional Groups Applications
3-(4-Methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine 420 (calculated) Azetidine, dual sulfonyl, -CF₃, -OCH₃ Hypothesized pesticide/medicinal agent
Triflusulfuron-methyl 492.3 Sulfonylurea, triazine, -CF₃ Herbicide (ALS inhibitor)
Metsulfuron-methyl 381.4 Sulfonylurea, triazine, -OCH₃ Herbicide (ALS inhibitor)
3-(Trifluoromethyl)benzenesulfonyl chloride 244.62 Sulfonyl chloride, -CF₃ Synthetic intermediate for sulfonamides
Key Observations:

Sulfonyl Group Role :

  • The target compound’s dual sulfonyl groups differ from sulfonylurea herbicides (e.g., triflusulfuron-methyl), which link sulfonyl to a triazine ring via a urea bridge. This structural divergence suggests distinct biological targets .
  • Sulfonyl chlorides (e.g., 3-(trifluoromethyl)benzenesulfonyl chloride) are precursors for sulfonamide synthesis, implying the target compound may be a synthetic intermediate .

The -OCH₃ group in the target compound and metsulfuron-methyl may influence electronic properties, affecting binding to biological targets.

Key Differences:
  • Mechanism of Action : Sulfonylurea herbicides inhibit acetolactate synthase (ALS), whereas the target compound’s mode of action remains speculative due to its unique structure.
  • Stability : The azetidine core may confer greater metabolic stability compared to linear sulfonylureas.

Biological Activity

The compound 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C15_{15}H14_{14}F3_3N1_{1}O4_{4}S2_{2}
  • Molecular Weight: 373.39 g/mol

This compound features a unique azetidine ring substituted with sulfonyl groups and trifluoromethyl groups, which may influence its biological interactions.

The biological activity of sulfonamide compounds often involves inhibition of key enzymes or receptors. For this specific compound, preliminary studies suggest it may interact with:

  • Enzymatic Inhibition: Similar sulfonamides have been shown to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which can affect physiological processes such as ion transport and pH regulation.
  • Cell Cycle Arrest: Compounds with similar structures have demonstrated the ability to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.

Anticancer Activity

Recent research has indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, studies on related compounds have shown:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound APC-3 (Prostate Cancer)15Tubulin polymerization inhibition
Compound BA375 (Melanoma)20Induction of apoptosis
This compoundTBDTBDTBD

Note: The specific IC50 values for the target compound are yet to be determined.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The target compound may exhibit similar effects against various bacterial strains. Studies on related compounds have shown:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Studies

  • In Vivo Studies: A study investigating the in vivo effects of related sulfonamide compounds demonstrated significant tumor reduction in xenograft models when administered over a period of 21 days. The treatment did not result in observable neurotoxicity, indicating a favorable safety profile.
  • Molecular Docking Analysis: Virtual screening has shown that similar compounds effectively bind to the colchicine-binding site on tubulin, suggesting that our target compound may also inhibit tubulin polymerization.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(4-methoxybenzenesulfonyl)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine?

  • Methodological Answer : The compound can be synthesized via sequential sulfonylation of azetidine using benzenesulfonyl chloride derivatives. Key steps include:
  • Step 1 : React azetidine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) to introduce the first sulfonyl group.
  • Step 2 : Introduce the 2-(trifluoromethyl)benzenesulfonyl group using 2-(trifluoromethyl)benzenesulfonyl chloride (CAS 777-44-6, ) and a coupling agent like HATU in DMF, as demonstrated in sulfonamide syntheses ().
  • Purification : Use mass-directed autopurification (MDAP) to isolate the product, followed by characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm regiochemistry and purity .

Q. How can researchers confirm the structural integrity of this azetidine derivative?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and sulfonyl group orientations, as shown for sulfonyl-containing benzimidazoles ().
  • Multinuclear NMR : Analyze 19F^{19} \text{F}-13C^{13} \text{C} NMR to verify the trifluoromethyl group's environment and assess electronic effects of the methoxy substituent ().
  • HRMS : Validate molecular weight with <2 ppm error to rule out side products .

Q. What safety precautions are critical when handling intermediates like benzenesulfonyl chlorides?

  • Methodological Answer :
  • Risk Mitigation : Use PPE (gloves, goggles) due to the corrosive nature of sulfonyl chlorides (Risk Phrase R34, ).
  • Storage : Store sulfonyl chlorides at 0–6°C () and trifluoroacetate derivatives in inert atmospheres to prevent hydrolysis ().
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the sulfonyl substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations to map electron density at the azetidine nitrogen, considering the electron-withdrawing trifluoromethyl group () and electron-donating methoxy group.
  • Experimental Probes : Compare reaction rates with analogs (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid, ) under SN2 conditions. Monitor intermediates via 1H NMR^1 \text{H NMR} kinetics .

Q. How can contradictory spectral data (e.g., unexpected 1H NMR^1 \text{H NMR} splitting) be resolved during characterization?

  • Methodological Answer :
  • Purity Check : Re-purify using MDAP () or preparative HPLC to eliminate impurities.
  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in sulfonyl groups) by acquiring spectra at 25°C and −40°C ().
  • Isotopic Labeling : Synthesize 15N^{15} \text{N}-labeled azetidine to simplify 1H-15N^1 \text{H-}^{15} \text{N} HMBC correlations .

Q. What strategies can predict biological activity based on structural analogs?

  • Methodological Answer :
  • Target Mining : Compare the compound to oxysterol-binding protein (OSBP) inhibitors (e.g., oxathiapiprolin, ) due to shared sulfonyl and trifluoromethyl motifs.
  • Docking Studies : Use crystal structures of thyroid hormone receptors () or benzimidazole targets () to model binding interactions.
  • SAR Profiling : Synthesize analogs with varied sulfonyl substituents (e.g., 3-fluoro vs. 4-methoxy) and test inhibition in enzymatic assays .

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